

# An In-depth Technical Guide to N-carbamoyl-4-hydroxyproline

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## Compound of Interest

|                |  |
|----------------|--|
| Compound Name: | 1-Carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid |
| CAS No.:       | 1098066-21-7                                       |
| Cat. No.:      | B2616869   |

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## Introduction

N-carbamoyl-4-hydroxyproline, with a CAS number of 1098066-21-7, is a derivative of the non-essential amino acid trans-4-hydroxy-L-proline. While not as extensively studied as its parent compound, its unique structure as an N-protected amino acid suggests potential applications in medicinal chemistry and drug development.<sup>[1]</sup> N-carbamoyl amino acids are recognized as important intermediates in the synthesis of pharmacologically active molecules.<sup>[1]</sup> This guide provides a comprehensive overview of the synthesis, predicted properties, and potential applications of N-carbamoyl-4-hydroxyproline, drawing upon established knowledge of related compounds to offer scientifically grounded insights for researchers.

## Synthesis of N-carbamoyl-4-hydroxyproline

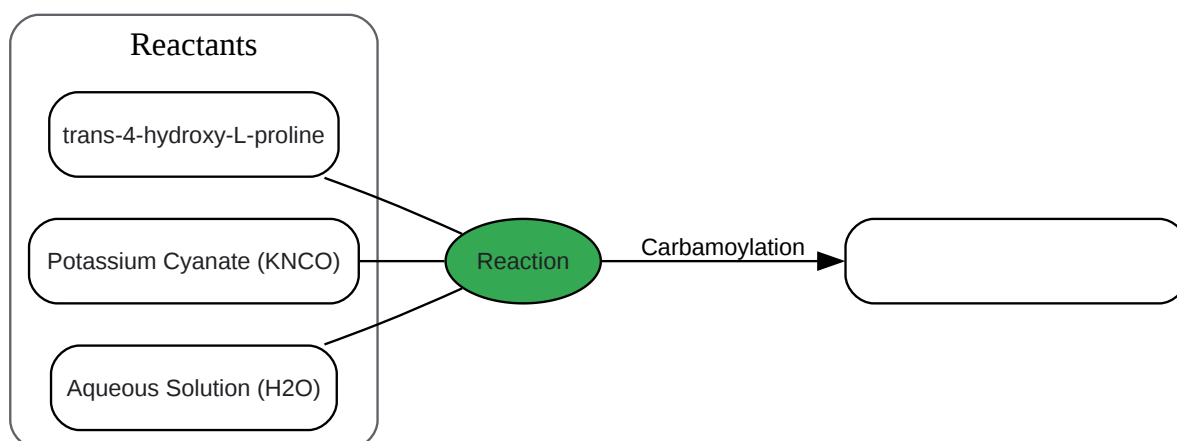
The synthesis of N-carbamoyl-4-hydroxyproline can be approached through several established methods for the N-carbamoylation of amino acids. A common and effective strategy

involves the reaction of the parent amino acid, trans-4-hydroxy-L-proline, with a carbamoylating agent.

## General Synthetic Approach: Carbamoylation of trans-4-hydroxy-L-proline

A prevalent method for synthesizing N-carbamoyl amino acids involves the use of isocyanates. However, a more direct and often safer approach utilizes cyanate salts, such as potassium cyanate, in an aqueous solution. This method avoids the handling of volatile and toxic isocyanates.

Reaction Scheme:



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Figure 1: General reaction scheme for the synthesis of N-carbamoyl-4-hydroxyproline.

## Detailed Experimental Protocol

The following is a representative protocol for the synthesis of N-carbamoyl-4-hydroxyproline, adapted from general procedures for N-carbamoylation of amino acids.

Materials:

- trans-4-hydroxy-L-proline

- Potassium cyanate (KOCN)
- Deionized water
- Hydrochloric acid (HCl), concentrated and 1M solutions
- Ethyl acetate
- Anhydrous sodium sulfate or magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware (beaker, round-bottom flask, separatory funnel, etc.)
- pH meter or pH paper
- Magnetic stirrer and stir bar

#### Procedure:

- **Dissolution of Starting Material:** Dissolve a known molar equivalent of trans-4-hydroxy-L-proline in deionized water in a beaker.
- **Addition of Carbamoylating Agent:** While stirring, add a slight molar excess (e.g., 1.1 equivalents) of potassium cyanate to the solution.
- **Reaction Monitoring:** Gently heat the reaction mixture to approximately 40-50°C and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Acidification:** After the reaction is complete, cool the mixture to room temperature and then further to 0-5°C in an ice bath. Carefully acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid. This step protonates the carboxylate and precipitates the product if it is insoluble, or prepares it for extraction.
- **Extraction:** Transfer the acidified solution to a separatory funnel and extract the aqueous phase multiple times with ethyl acetate.

- **Drying and Concentration:** Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent, and then remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-carbamoyl-4-hydroxyproline.
- **Purification (if necessary):** The crude product can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

## Physicochemical Properties

As there is limited direct experimental data for N-carbamoyl-4-hydroxyproline, its physicochemical properties can be predicted based on the known properties of trans-4-hydroxy-L-proline and the addition of the N-carbamoyl group.

| Property          | Predicted Value for N-carbamoyl-4-hydroxyproline | Data for trans-4-hydroxy-L-proline[2][3]       | Justification for Prediction  |
|-------------------|--|--|---|
| Molecular Formula | C6H10N2O4  | C5H9NO3  | Addition of a CONH2 group.  |
| Molecular Weight  | 174.16 g/mol                                     | 131.13 g/mol                                   | Calculated based on the molecular formula.  |
| Appearance        | White to off-white crystalline solid             | White crystalline powder                       | Similar to the parent amino acid and other N-acylated amino acids.[4]   |
| Melting Point     | Likely to decompose at a high temperature        | 274 °C (decomposes) [2]                        | The addition of the carbamoyl group may alter the crystal lattice and hydrogen bonding, potentially lowering the decomposition temperature compared to the parent amino acid. |
| Solubility        | Soluble in water, sparingly soluble in ethanol   | Highly soluble in water (357.8 g/L at 20°C)[5] | The presence of the polar carbamoyl and hydroxyl groups, in addition to the carboxylic acid, should maintain good water solubility.   |
| pKa               | pKa1 (COOH) ~2-3, pKa2 (amide NH) >14            | pKa1 (COOH) ~1.82, pKa2 (NH) ~9.65[6]          | The carboxylic acid pKa is expected to be in a similar range. The secondary amine of proline is replaced by a less basic amide,   |

significantly increasing  
the pKa of the  
nitrogen proton.

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## Spectroscopic Data (Predicted)

The spectroscopic characteristics of N-carbamoyl-4-hydroxyproline can be predicted based on its chemical structure and by comparison with the spectra of trans-4-hydroxy-L-proline and other N-acylated amino acids.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring and the carbamoyl group. The exact chemical shifts will be dependent on the solvent used.

- Carboxylic Acid Proton (COOH): A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D<sub>2</sub>O.
- Carbamoyl Protons (CONH<sub>2</sub>): Two distinct signals (or a broad singlet) in the range of 6-8 ppm, representing the two non-equivalent amide protons.
- Pyrrolidine Ring Protons: A series of multiplets in the upfield region (approximately 2-5 ppm). The proton on the carbon bearing the hydroxyl group (C4-H) would likely appear around 4.5 ppm, and the proton on the carbon bearing the carboxyl group (C2-H) would be around 4.3 ppm. The remaining methylene protons on the ring would appear as multiplets further upfield.[7]

### <sup>13</sup>C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

- Carboxylic Carbonyl (COOH): Downfield signal, typically in the range of 170-180 ppm.[7]
- Carbamoyl Carbonyl (CONH<sub>2</sub>): A signal in the range of 155-165 ppm.

- Pyrrolidine Ring Carbons:
  - C2 (bearing COOH): ~60-65 ppm.[7]
  - C4 (bearing OH): ~70-75 ppm.[7]
  - C5 (adjacent to nitrogen): ~55-60 ppm.[7]
  - C3: ~38-42 ppm.[7]

## Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the vibrational frequencies of its functional groups.

- O-H Stretch (hydroxyl and carboxylic acid): A broad band in the region of 3500-2500  $\text{cm}^{-1}$ .
- N-H Stretch (carbamoyl): Two distinct peaks (or a broad band) around 3400-3200  $\text{cm}^{-1}$ .
- C=O Stretch (carboxylic acid): A strong, sharp peak around 1700-1730  $\text{cm}^{-1}$ .
- C=O Stretch (amide I band of carbamoyl): A strong, sharp peak around 1640-1680  $\text{cm}^{-1}$ .
- N-H Bend (amide II band of carbamoyl): A peak around 1550-1620  $\text{cm}^{-1}$ .
- C-N Stretch: In the fingerprint region, typically 1400-1000  $\text{cm}^{-1}$ .

## Mass Spectrometry (Predicted)

In electrospray ionization mass spectrometry (ESI-MS), N-carbamoyl-4-hydroxyproline is expected to be readily detected in both positive and negative ion modes.

- Positive Ion Mode:  $[\text{M}+\text{H}]^+$  at  $m/z$  175.06,  $[\text{M}+\text{Na}]^+$  at  $m/z$  197.04.
- Negative Ion Mode:  $[\text{M}-\text{H}]^-$  at  $m/z$  173.05.

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would likely show characteristic fragmentation patterns. Common losses would include water ( $\text{H}_2\text{O}$ ) from the hydroxyl group, ammonia ( $\text{NH}_3$ ) and isocyanic acid ( $\text{HNCO}$ ) from the carbamoyl group, and carbon dioxide

(CO<sub>2</sub>) from the carboxylic acid. Alpha-cleavage adjacent to the carbonyl groups is also a probable fragmentation pathway.[8][9]

## Potential Biological Activity and Applications in Drug Development

While there is a lack of specific biological data for N-carbamoyl-4-hydroxyproline, its potential can be inferred from the properties of its constituent parts.

### Role as a Chiral Building Block

trans-4-hydroxy-L-proline is a valuable chiral building block in the synthesis of a wide range of pharmaceutical compounds.[3] The N-carbamoyl derivative retains this chirality and introduces a new functional group, potentially offering different reactivity and biological interactions.

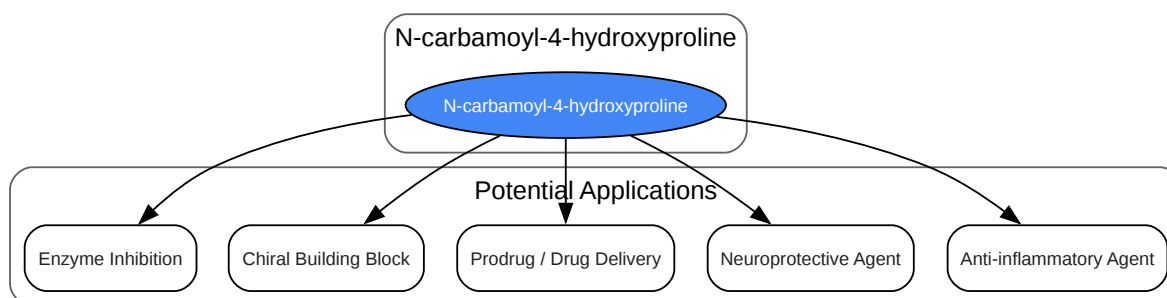
### N-Carbamoyl Amino Acids in Biology and Medicine

N-carbamoyl amino acids are intermediates in various metabolic pathways.[10] Some have been investigated for their therapeutic potential. For instance, N-carbamoyl-L-glutamate is used to treat hyperammonemia. The introduction of the carbamoyl group can alter the polarity, hydrogen bonding capacity, and metabolic stability of the parent amino acid.

### Potential Therapeutic Areas

- **Enzyme Inhibition:** The structural similarity to proline and hydroxyproline suggests that N-carbamoyl-4-hydroxyproline could be investigated as an inhibitor of enzymes that process these amino acids, such as prolyl hydroxylases or collagen-degrading enzymes.
- **Drug Delivery and Prodrugs:** The carbamoyl group could be used as a handle for further chemical modification, or the compound itself could act as a prodrug that is hydrolyzed in vivo to release 4-hydroxyproline.
- **Neuroprotective and Anti-inflammatory Agents:** Derivatives of 4-hydroxyproline, such as N-methyl-4-hydroxyproline, have shown neuroprotective and anti-inflammatory properties.[11] It is plausible that N-carbamoyl-4-hydroxyproline could exhibit similar activities.





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Figure 2: Potential applications of N-carbamoyl-4-hydroxyproline in drug development.

## Safety and Handling

No specific safety data sheet (SDS) is available for N-carbamoyl-4-hydroxyproline. Therefore, it should be handled with the care appropriate for a novel chemical compound. The safety information for related compounds, such as trans-4-hydroxy-L-proline and N-acetyl-L-hydroxyproline, can provide guidance.

- **General Handling:** Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[12]
- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[4]
- **Fire and Explosion Hazards:** As a solid organic compound, it is likely combustible, and fine dust may form an explosive mixture with air.[13]
- **First Aid Measures:**
  - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

- In case of skin contact: Wash off with soap and plenty of water.[14]
- If inhaled: Move person into fresh air.[14]
- If swallowed: Rinse mouth. Do NOT induce vomiting.[13]
- Storage: Store in a tightly closed container in a dry and cool place.[15]

## Conclusion

N-carbamoyl-4-hydroxyproline is a compound with significant, yet largely unexplored, potential in the fields of medicinal chemistry and drug development. While direct experimental data is scarce, a comprehensive understanding of its properties and potential applications can be built upon the well-established chemistry of trans-4-hydroxy-L-proline and the general characteristics of N-carbamoyl amino acids. This guide provides a foundational framework for researchers interested in synthesizing and investigating this promising molecule, highlighting its potential as a chiral building block and a candidate for various therapeutic applications. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the scientific and commercial value of N-carbamoyl-4-hydroxyproline.

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